4-[(2-chloro-6-fluorobenzyl)amino]-1-butanol hydrochloride
Vue d'ensemble
Description
4-[(2-chloro-6-fluorobenzyl)amino]-1-butanol hydrochloride, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for various B-cell malignancies and autoimmune disorders.
Mécanisme D'action
BTK is a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor signaling pathway. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane and phosphorylated, leading to downstream activation of various signaling pathways, including the PI3K/AKT and NF-κB pathways. 4-[(2-chloro-6-fluorobenzyl)amino]-1-butanol hydrochloride binds to the ATP-binding pocket of BTK and inhibits its activity, leading to the suppression of downstream signaling pathways and ultimately, B-cell proliferation and survival.
Biochemical and Physiological Effects:
4-[(2-chloro-6-fluorobenzyl)amino]-1-butanol hydrochloride has been shown to have potent and selective inhibition of BTK in both biochemical and cellular assays. In preclinical models of B-cell malignancies, 4-[(2-chloro-6-fluorobenzyl)amino]-1-butanol hydrochloride has demonstrated significant antitumor activity, including inhibition of tumor growth and prolonged survival. 4-[(2-chloro-6-fluorobenzyl)amino]-1-butanol hydrochloride has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it an attractive candidate for clinical development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[(2-chloro-6-fluorobenzyl)amino]-1-butanol hydrochloride is its potent and selective inhibition of BTK, which makes it an attractive candidate for the treatment of B-cell malignancies and autoimmune disorders. 4-[(2-chloro-6-fluorobenzyl)amino]-1-butanol hydrochloride has also shown synergistic effects when combined with other targeted therapies, which could potentially improve treatment outcomes. However, one limitation of 4-[(2-chloro-6-fluorobenzyl)amino]-1-butanol hydrochloride is its relatively narrow therapeutic window, which could lead to dose-limiting toxicities in clinical trials.
Orientations Futures
There are several potential future directions for the development of 4-[(2-chloro-6-fluorobenzyl)amino]-1-butanol hydrochloride. One area of interest is the investigation of 4-[(2-chloro-6-fluorobenzyl)amino]-1-butanol hydrochloride in combination with other targeted therapies for the treatment of B-cell malignancies. Another area of interest is the exploration of 4-[(2-chloro-6-fluorobenzyl)amino]-1-butanol hydrochloride in autoimmune disorders, such as rheumatoid arthritis and lupus, which are also driven by B-cell activation. Additionally, the development of more potent and selective BTK inhibitors, such as 4-[(2-chloro-6-fluorobenzyl)amino]-1-butanol hydrochloride, could lead to improved treatment outcomes and fewer side effects in patients.
Applications De Recherche Scientifique
4-[(2-chloro-6-fluorobenzyl)amino]-1-butanol hydrochloride has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 4-[(2-chloro-6-fluorobenzyl)amino]-1-butanol hydrochloride has demonstrated potent and selective inhibition of BTK, leading to decreased B-cell proliferation, survival, and migration. 4-[(2-chloro-6-fluorobenzyl)amino]-1-butanol hydrochloride has also shown synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models of CLL and MCL.
Propriétés
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methylamino]butan-1-ol;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClFNO.ClH/c12-10-4-3-5-11(13)9(10)8-14-6-1-2-7-15;/h3-5,14-15H,1-2,6-8H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXZFDHNOTVQCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNCCCCO)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chloro-6-fluorophenyl)methylamino]butan-1-ol;hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.